N-(Methoxymethyl)methacrylamide
Description
Contextualization within Acrylamide (B121943) Monomer Chemistry and Polymerization
N-(Methoxymethyl)methacrylamide belongs to the family of acrylamide monomers, which are characterized by a vinyl group attached to a carbonyl carbon, which is in turn bonded to a nitrogen atom. What sets NMMA apart is the presence of a methoxymethyl substituent on the nitrogen atom. This feature imparts distinct reactivity and functionality compared to unsubstituted acrylamide or other N-substituted acrylamides.
The synthesis of NMMA is primarily achieved through the reaction of methacrylamide (B166291) with formaldehyde (B43269) and methanol (B129727). This process typically involves the initial formation of N-methylolmethacrylamide, which is then etherified with methanol to yield the final product. The presence of the vinyl group allows NMMA to readily participate in polymerization reactions, including conventional free radical polymerization and controlled/living radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org
Significance as a Versatile Building Block for Tailored Polymeric Systems
The significance of this compound in polymer synthesis lies in its role as a versatile functional monomer. Its ability to copolymerize with a wide range of other monomers, such as acrylates and methacrylates, enables the incorporation of its unique functional group into the backbone of various polymers. zk-fy.com This allows for the precise tailoring of polymer properties to suit specific applications.
One of the key features of NMMA is that the methoxymethyl group can undergo hydrolysis to yield a hydroxyl group. This post-polymerization modification provides a convenient route to synthesize well-defined functional polymers. Furthermore, the presence of the methoxymethyl group can influence the polymer's solubility, thermal properties, and crosslinking capabilities. After water volatilization, self-crosslinking reactions can occur, leading to materials with excellent water resistance and durability. zk-fy.com
Overview of Key Research Domains and Emerging Trends
Research involving this compound is diverse and continually expanding. Key research domains include:
Coatings and Adhesives: NMMA is utilized to develop self-crosslinkable polymers for coatings with improved acid etch and mar resistance. google.com These polymers find use in applications such as automotive topcoats. google.com It is also used in textile printing binders, leather finishing agents, and environmentally friendly flocking adhesives. zk-fy.com
Biomaterials: The ability to create functional and responsive polymers makes NMMA a candidate for applications in biomaterials and biocompatible materials. tcichemicals.com
Controlled Polymerization: A significant trend in NMMA research is the use of controlled polymerization techniques like RAFT to synthesize polymers with well-defined architectures, narrow molecular weight distributions, and specific functionalities. rsc.orgmdpi.com This level of control is essential for creating advanced materials with predictable and reproducible properties.
Emerging trends focus on the development of novel copolymers with enhanced responsiveness to external stimuli such as temperature and pH, opening up possibilities for smart materials in various technological fields. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
N-(methoxymethyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(8)7-4-9-3/h1,4H2,2-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZHLACIXDCHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063111 | |
| Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3644-12-0 | |
| Record name | N-(Methoxymethyl)-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |
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| Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |
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| Record name | N-(methoxymethyl)methacrylamide | |
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Synthetic Methodologies and Monomer Functionalization
Established Synthetic Pathways for N-(Methoxymethyl)methacrylamide
The production of this compound and other N-substituted (meth)acrylamides can be achieved through several chemical routes, ranging from well-established laboratory procedures to scalable industrial processes.
The principal and most widely documented method for synthesizing this compound involves the reaction of methacrylamide (B166291) with formaldehyde (B43269) and methanol (B129727). This process occurs in two main stages. Initially, methacrylamide reacts with formaldehyde to form the intermediate, N-methylolmethacrylamide. This reaction is typically performed in an aqueous solution and is sensitive to pH, often conducted under basic conditions to facilitate the formation of the N-methylol group.
In the subsequent step, the N-methylolmethacrylamide undergoes an etherification reaction with methanol. This step yields the final this compound product. The optimization of reaction parameters such as temperature, pH, and reactant ratios is critical for achieving high yield and purity.
| Reactant | Role in Synthesis |
| Methacrylamide | Provides the primary backbone of the final monomer. |
| Formaldehyde | Supplies the hydroxymethyl group for the initial reaction. |
| Methanol | Reacts with the N-methylol intermediate to form the methoxymethyl group. |
A similar process is used for the synthesis of N-(Methoxymethyl)acrylamide, starting with acrylamide (B121943).
Beyond the direct alkoxymethylation route, various other methods have been developed for the synthesis of N-substituted (meth)acrylamides, applicable in both laboratory and industrial settings. These alternatives offer different pathways to a wide range of functional monomers.
One common laboratory-scale method involves the reaction of a primary or secondary amine with a (meth)acryloyl chloride in the presence of a base, such as triethylamine, to scavenge the HCl byproduct. uobaghdad.edu.iqtandfonline.com Another approach utilizes (meth)acrylic anhydride, which reacts with an amine to form the corresponding N-substituted (meth)acrylamide. google.com This method can be performed in the absence of water to achieve nearly quantitative yields. google.com
Industrial production methods often seek to avoid expensive reagents or complex purification steps. One such method involves the direct amidation of (meth)acrylic acid or its esters with amines, sometimes under pressure or in the presence of specific catalysts like mesoporous silica (B1680970) or organotin compounds. google.comgoogle.com Another industrial process reacts acrylonitrile (B1666552) with an alcohol or olefin in the presence of a strong acid like concentrated sulfuric acid. google.comresearchgate.net More recently, methods using Schiff base salts as intermediates have been developed, providing a facile route to N-methylene amino substituted acrylamides and methacrylamides. rsc.org
| Synthetic Method | Key Reactants | Conditions/Catalysts | Notes |
| Reaction with (Meth)acryloyl Chloride | Substituted amine, (meth)acryloyl chloride | Base (e.g., triethylamine) uobaghdad.edu.iqtandfonline.com | Common laboratory method. uobaghdad.edu.iqtandfonline.com |
| Reaction with (Meth)acrylic Anhydride | Amine, (meth)acrylic anhydride | Can be performed without a catalyst; water-free conditions improve yield. google.com | Offers high atom economy if the amine is not used in excess. google.com |
| Direct Amidation of (Meth)acrylic Acid/Ester | Amine, (meth)acrylic acid or ester | High temperature and pressure; catalysts like organotin or mesoporous silica. google.comgoogle.com | An industrially relevant pathway. google.comgoogle.com |
| Ritter-type Reaction | Acrylonitrile, alcohol/olefin | Concentrated sulfuric acid, Lewis acid. google.comresearchgate.net | Used for synthesizing certain N-substituted acrylamides. researchgate.net |
| Schiff Base Salt Method | Amine, formaldehyde, (meth)acrylamide | Forms a Schiff base intermediate which then reacts with the acrylamide. rsc.org | Effective for preparing N-methylene amino substituted (meth)acrylamides. rsc.org |
Derivatization Strategies for Enhanced Monomer Reactivity and Integration
The functional methoxymethyl group of this compound allows for post-polymerization modifications, but direct derivatization of the monomer itself can also be employed to introduce specific functionalities or to control polymerization behavior.
The synthesis of functional monomers bearing bioactive groups is a key strategy for creating advanced polymers for biomedical applications. While direct derivatization of this compound is less common, the synthesis of other N-substituted (meth)acrylamides with integrated bioactive moieties provides a template for potential applications. For instance, α-substituted methacrylamides have been developed as a class of electrophiles for targeted covalent inhibitors. nih.gov These compounds can react with thiols, such as those in cysteine residues of proteins, through a conjugate addition-elimination reaction, effectively linking the polymer to a biological target. nih.gov
Similarly, (meth)acrylamide monomers containing hindered piperidine (B6355638) derivatives have been synthesized. tandfonline.com These monomers can be polymerized to create materials with built-in light and thermal stabilizing properties, reducing the need for additives that can diffuse out of the polymer matrix. tandfonline.com
Controlling the polymerization of (meth)acrylamides is crucial for producing polymers with well-defined architectures and low polydispersity. However, techniques like Atom Transfer Radical Polymerization (ATRP) can be challenging for these monomers because the amide group can complex with and inactivate the copper catalyst. Despite this, specific initiating systems have been developed to achieve controlled polymerization for monomers like N,N-dimethylacrylamide and N-isopropylacrylamide.
Another strategy to influence polymerization involves the use of Lewis acids. The addition of Lewis acids, such as yttrium trifluoromethanesulfonate (B1224126) (Y(OTf)₃) and ytterbium trifluoromethanesulfonate (Yb(OTf)₃), during the radical polymerization of acrylamides and methacrylamides can significantly enhance the isotacticity of the resulting polymers. researchgate.net This stereocontrol is important as the tacticity of the polymer chain can influence its physical properties, such as the phase transition temperature of thermoresponsive polymers. researchgate.net
Advanced Polymerization Mechanisms and Kinetic Studies
Controlled Radical Polymerization (CRP) of N-(Methoxymethyl)methacrylamide
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses a suite of techniques that enable the synthesis of polymers with low dispersity and predetermined molecular weights. wikipedia.orgcumhuriyet.edu.tr These methods are characterized by a dynamic equilibrium between active propagating radicals and dormant species, which effectively lowers the concentration of radicals at any given time, thereby suppressing termination reactions.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method applicable to a wide range of monomers, including methacrylamides. cumhuriyet.edu.trresearchgate.net The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a dithiocarbonyl compound, which reversibly reacts with propagating polymer radicals to form dormant polymeric chains. researchgate.net This process allows for the linear evolution of molecular weight with monomer conversion and results in polymers with narrow molecular weight distributions (low dispersity, Đ). researchgate.net
While specific kinetic data for this compound is not extensively detailed in the available literature, studies on structurally similar monomers like (meth)acrylamides provide strong evidence for the applicability of RAFT. For instance, the RAFT polymerization of other acrylamide (B121943) derivatives has successfully produced polymers with predictable molecular weights and dispersities typically below 1.3. researchgate.net The choice of CTA, initiator, and solvent is crucial for achieving optimal control. Dithiobenzoates and trithiocarbonates are common CTAs, with the latter often being preferred for acrylamide and acrylate (B77674) polymerizations to avoid issues of retardation. researchgate.net
Key Features of RAFT Polymerization for Methacrylamides:
Molecular Weight Control: The molecular weight of the resulting polymer can be predetermined by the molar ratio of monomer to CTA.
Architectural Control: The "living" nature of RAFT allows for the synthesis of complex architectures, such as block copolymers, by the sequential addition of different monomers. slideshare.net
Functionalization: The CTA functionality can be retained at the polymer chain end, allowing for subsequent chemical modifications.
The table below summarizes findings from RAFT polymerization of various acrylamide-based monomers, illustrating the level of control achievable.
| Monomer | Initiator | CTA Type | Molar Mass ( g/mol ) | Dispersity (Đ) | Source |
| Acrylamide | AIBN | Trithiocarbonate | ~1,500 - 15,000 | < 1.3 | rsc.org |
| N,N-dimethylacrylamide | Methyl 2-chloropropionate/CuCl | Dithiobenzoate | Up to ~20,000 | < 1.2 | researchgate.net |
| N-isopropylacrylamide | Not Specified | Not Specified | Not Specified | < 1.5 | core.ac.uk |
This table presents data for related (meth)acrylamide monomers to illustrate the capabilities of the RAFT process.
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that uses a transition metal complex (commonly copper) to reversibly activate and deactivate propagating chains through a halogen atom transfer process. researchgate.netcore.ac.uk While ATRP has been successfully applied to a wide range of monomers like styrenes and acrylates, its application to (meth)acrylamides can be challenging. core.ac.ukcmu.edu
Studies on N,N-dimethylacrylamide (DMAA) have shown that the metal catalyst can complex with the amide functionality, which slows the deactivation step and leads to a loss of control over the polymerization. cmu.edu However, successful ATRP of acrylamide derivatives has been achieved by carefully tuning reaction conditions. Strategies include:
Using specific ligands: Strongly complexing ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) can improve control. core.ac.uk
Solvent selection: Performing the polymerization in solvent mixtures, such as glycerol-water or alcohol-water, can mitigate negative effects and slow the polymerization rate. researchgate.netcore.ac.uk
Low temperatures: Conducting the reaction at low temperatures (e.g., 0 °C) can also enhance control. researchgate.net
Reverse ATRP: Utilizing a conventional radical initiator like AIBN in conjunction with a higher oxidation state copper complex (e.g., CuBr₂/ligand) can also lead to well-controlled polymerizations. cmu.edu
For example, the ATRP of acrylamide in aqueous media at room temperature using a Me₆TREN/CuX catalyst system yielded polymers with molecular weights up to 150,000 g/mol and dispersities as low as 1.39. core.ac.uk
Nitroxide Mediated Polymerization (NMP) utilizes a stable nitroxide radical to reversibly trap the propagating polymer radical, forming a dormant alkoxyamine species. wikipedia.org This equilibrium between active and dormant chains allows for controlled polymerization. slideshare.net NMP is a metal-free CRP technique, which can be advantageous for certain applications.
However, the NMP of methacrylic monomers, including methacrylamides, has historically been challenging. nih.gov The primary difficulties arise from:
The high temperatures often required for the homolysis of the C-ON bond of the alkoxyamine.
Potential side reactions at these elevated temperatures.
Despite these challenges, significant progress has been made by developing new nitroxides and techniques. nih.gov The use of specific nitroxides, such as SG1, and the addition of a small amount of a controlling comonomer (like styrene (B11656) or acrylonitrile) have enabled the controlled polymerization of methacrylates. nih.gov While direct applications to this compound are not widely reported, these strategies suggest potential pathways for achieving controlled polymerization via NMP.
Group Transfer Polymerization (GTP) is a method for the controlled polymerization of certain acrylic monomers. Recent research has demonstrated that N,N-disubstituted acrylamides, a class to which this compound belongs, can undergo GTP. acs.orgacs.org This is often achieved using a silyl (B83357) ketene (B1206846) aminal as an initiator and a catalyst, such as a Lewis acid. acs.org
A notable advancement is the tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃)-catalyzed GTP of N,N-disubstituted acrylamides using a hydrosilane as part of the initiator system. acs.orgacs.org The choice of both the hydrosilane and the specific monomer structure significantly impacts the "living" characteristics and control of the polymerization. For instance, monomers with more sterically obstructive side groups, like N-acryloylmorpholine, have shown more precise control over molecular weight and distribution compared to less hindered monomers. acs.org This suggests that the structure of this compound would be a critical factor in designing a successful GTP system.
Free Radical Polymerization of this compound and Its Derivatives
Conventional free-radical polymerization is a robust and widely used method for producing high molecular weight polymers from a variety of vinyl monomers. cmu.edu The process involves initiation, propagation, and termination steps. While it offers less control over polymer architecture and dispersity compared to CRP methods, it is a valuable technique for producing a wide range of materials. mdpi.com
The initiation of free-radical polymerization requires a source of free radicals. This is typically achieved through the thermal or redox decomposition of an initiator molecule. Common systems used for the polymerization of methacrylamides are detailed below.
Ammonium (B1175870) Persulfate (APS) and TEMED: This is a classic redox initiator system commonly used for the aqueous polymerization of acrylamides. bio-rad.comyoutube.com Ammonium persulfate acts as the initiator, generating sulfate (B86663) free radicals upon decomposition. nih.govresearchgate.net N,N,N',N'-tetramethylethylenediamine (TEMED) acts as a catalyst, accelerating the rate of radical formation from APS. bio-rad.comnih.gov This system is effective at or below room temperature. The concentration of both APS and TEMED can be adjusted to control the polymerization rate and, to some extent, the polymer molecular weight; higher initiator concentrations generally lead to lower molecular weight polymers. google.com The free base form of TEMED is required, making the polymerization most effective in basic pH solutions. nih.gov
Azobisisobutyronitrile (AIBN): AIBN is a common thermally activated initiator used in organic solvents or bulk polymerizations. numberanalytics.comtandfonline.com It is a white crystalline powder that decomposes upon heating (the 10-hour half-life is around 65°C) to generate two carbon-centered radicals and a molecule of nitrogen gas. numberanalytics.comresearchgate.net AIBN is favored in many systems because it does not produce oxygenated byproducts. numberanalytics.com The rate of polymerization can be controlled by adjusting the temperature and the initiator concentration. tandfonline.com
The following table compares the key features of these common initiation systems.
| Initiator System | Type | Typical Solvent | Activation Mechanism | Typical Temperature | Key Characteristics | Source |
|---|---|---|---|---|---|---|
| Ammonium Persulfate (APS) / TEMED | Redox | Aqueous | Redox reaction between APS and TEMED | Room Temperature | Fast polymerization at low temperatures; rate is pH-dependent. | bio-rad.comnih.govresearchgate.net |
| Azobisisobutyronitrile (AIBN) | Thermal | Organic | Thermal decomposition | 60-80 °C | Produces non-oxygenated byproducts; suitable for bulk and solution polymerization. | numberanalytics.comtandfonline.comresearchgate.net |
Stereochemical Control and Stereospecific Polymerization
Stereochemical control during the polymerization of methacrylamides is a powerful tool for tailoring the physical and chemical properties of the resulting polymers. The tacticity of the polymer—the stereochemical arrangement of the pendant groups along the polymer backbone—can be controlled to produce isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), or atactic (random arrangement) polymers. researchgate.net While conventional radical polymerization of methacrylamides often yields syndiotactic-rich polymers, specific strategies can be employed to favor isotactic arrangements. researchgate.net The solvent polarity, for instance, can influence stereochemistry, with increased syndiotacticity observed in more polar solvents due to hydrogen bonding interactions. researchgate.net
Influence of Lewis Acids on Polymer Stereoregularity
The addition of Lewis acids is a highly effective strategy for controlling the stereoregularity of poly(meth)acrylamides. researchgate.net Lewis acids, particularly rare earth metal trifluoromethanesulfonates (triflates) like yttrium triflate (Y(OTf)₃) and ytterbium triflate (Yb(OTf)₃), can coordinate to the polar amide group of the monomer and the growing polymer chain end. researchgate.netresearchgate.net This interaction influences the stereochemistry of monomer addition, favoring an isotactic-selective pathway. researchgate.net
In the radical polymerization of N-methylmethacrylamide and N-isopropylmethacrylamide, the use of Yb(OTf)₃ increased the isotactic (mm) fraction to 59% and 67%, respectively, a significant shift from the syndiotactic preference observed in the absence of a Lewis acid. researchgate.net The effectiveness of the Lewis acid can be dependent on the solvent; in methanol (B129727), a strong interaction between the monomer and the Lewis acid promotes isotactic placement, but this effect may disappear in strongly coordinating solvents like DMSO. morressier.com
Table 2: Effect of Lewis Acids on Methacrylamide (B166291) Polymer Tacticity
| Monomer | Lewis Acid | Resulting Tacticity (Isotactic, mm%) | Reference |
|---|---|---|---|
| N-Methylmethacrylamide (MMAM) | Yb(OTf)₃ | 59% | researchgate.net |
| N-Isopropylmethacrylamide (IPMAM) | Yb(OTf)₃ | 67% | researchgate.net |
| Various Acrylamides/Methacrylamides | Y(OTf)₃ | Enhanced Isotacticity | researchgate.netresearchgate.net |
| Acrylamide | Y(OTf)₃ or AlCl₃ (in ATRP) | Increased Isotacticity (m ~ 71%) | researchgate.net |
Strategies for Achieving Isotactic or Syndiotactic Polymers
Beyond the use of Lewis acids, several other strategies have been developed to produce stereoregular poly(meth)acrylamides.
Bulky Substituents: The introduction of a bulky substituent on the nitrogen atom of the methacrylamide monomer can force the incoming monomer to add in a specific orientation. The radical polymerization of N-triphenylmethylmethacrylamide (TrMAM), for example, yields a polymer that is nearly 100% isotactic. nih.gov The extreme steric hindrance of the triphenylmethyl group dictates the stereochemistry of the propagation step.
Stereospecific Living Anionic Polymerization: This technique offers a high degree of control over polymer architecture. For instance, isotactic-syndiotactic stereoblock poly(methyl methacrylate) (PMMA) has been synthesized via sequential living anionic block copolymerization of monomers like diphenylmethyl and triphenylmethyl methacrylates, which generate syndiotactic and isotactic blocks, respectively. mdpi.com
RAFT Copolymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to create stereogradient polymers. By copolymerizing a bulky methacrylate (B99206) like triphenylmethyl methacrylate (TrMA) with methacrylic acid (MAA) in a non-polar solvent like toluene, the tacticity of the resulting polymer can be varied from predominantly syndiotactic to nearly 100% isotactic along the polymer chain. rsc.org In polar solvents like 1,4-dioxane, however, this effect is diminished, and atactic polymers are typically formed. rsc.org
Coordination-Addition Polymerization in Methacrylamide Systems
Coordination-addition polymerization represents a distinct mechanism from radical polymerization and has been successfully applied to methacrylamides using chiral metallocene catalysts. acs.orgacs.orgresearchgate.net This method allows for a high degree of control over the polymerization process and is stereospecific. acs.orgresearchgate.net
The polymerization of methacryloyl-2-methylaziridine using a zirconium-based catalyst was shown to follow first-order kinetics with respect to both monomer and catalyst concentrations. acs.org This is consistent with a monometallic propagation mechanism where the rate-determining step involves an intramolecular conjugate addition within a catalyst-monomer complex. acs.orgacs.org This controlled, catalyst-site-mediated mechanism can produce polymers with high isotacticity. researchgate.net The use of enantiomerically pure catalysts can also enable the kinetic resolution of racemic monomers, demonstrating the high level of stereochemical control achievable with this method. acs.org
Analysis of Chain Transfer Mechanisms and Their Impact on Polymer Growth
Chain transfer is a fundamental process in polymerization that involves the termination of a growing polymer chain and the simultaneous initiation of a new one. rubbernews.com This event significantly impacts the molecular weight of the final polymer and can introduce branching. rubbernews.comclarkson.edu Chain transfer can occur to the monomer, initiator, polymer, or solvent. rubbernews.com
Chain Transfer to Solvent: The choice of solvent can have a profound effect on the polymerization of acrylamides. rsc.orgresearchgate.net The chain transfer to solvent constant (Ctr,S) quantifies this effect. For example, in the polymerization of N-tert-butylacrylamide, a linear increase in the transfer constant was observed with an increasing number of methylene (B1212753) units in linear alcohol solvents. rsc.orgresearchgate.net Such transfer reactions can limit the maximum achievable molecular weight, especially in controlled/living radical polymerizations. researchgate.net
Chain Transfer to Polymer: This process occurs when a growing radical abstracts an atom (typically hydrogen) from an existing polymer backbone, creating a new radical site on that chain. rubbernews.comclarkson.edu Subsequent monomer addition from this new site leads to the formation of branched or cross-linked structures. clarkson.edu In the emulsion polymerization of systems containing N-methylol acrylamide, chain transfer to the polymer was identified as a cause of premature cross-linking and gel formation. clarkson.edu
The presence of chain transfer agents can mitigate these effects. For instance, using carbon tetrabromide (CBr₄) significantly decreased the amount of gel formed during the emulsion polymerization of n-butyl methacrylate and N-methylol acrylamide. clarkson.edu However, chain transfer events can also be a limiting factor in achieving high molecular weight polymers, as they lead to the accumulation of shorter chains, particularly at high monomer conversions. researchgate.net
Copolymerization Behavior and Advanced Polymer Architectures
Block Copolymer Synthesis with N-(Methoxymethyl)methacrylamide Derivatives
Block copolymers consist of two or more long sequences (blocks) of different monomer units. The synthesis of well-defined block copolymers containing (meth)acrylamide derivatives is often achieved through controlled radical polymerization techniques.
RAFT polymerization is a versatile method for synthesizing block copolymers. For instance, well-defined double hydrophilic block copolymers of poly(ethylene glycol)-block-poly(N,N-diethylacrylamide) have been synthesized using a dithioester-terminated PEG as a macro-chain transfer agent (macro-CTA). researchgate.net Similarly, a poly(N-[3-(dimethylamino)propyl]methacrylamide hydrochloride)-based macro-CTA was successfully used to create diblock copolymers with various methacrylamide (B166291) and methacrylate (B99206) monomers. rsc.org The synthesis of poly(methacrylic acid)-block-polystyrene diblock copolymers has also been achieved via RAFT emulsion polymerization. nih.gov
ATRP is another powerful technique for creating block copolymers. However, the ATRP of (meth)acrylamides can be challenging due to the complexation of the copper catalyst with the amide functionality, which can lead to an uncontrolled polymerization. researchgate.netcmu.edu Despite these challenges, successful ATRP of N,N-dimethylacrylamide has been reported under specific conditions, leading to polymers with narrow polydispersity. researchgate.netcmu.edu The synthesis of atactic-b-isotactic poly(N-hydroxyethyl acrylamide) stereoblock copolymers has been achieved by adding a Lewis acid during the polymerization. nih.gov
Graft Copolymerization Utilizing this compound as a Monomeric Unit
Graft copolymers are a type of branched copolymer where side chains of one type of monomer are attached to a main chain of another. This architecture allows for the combination of different polymer properties in a single material.
The "grafting from" approach is a common method for synthesizing graft copolymers. This involves creating a polymer backbone with initiator sites from which the side chains are grown. For example, linear backbones with ATRP initiating sites can be prepared by copolymerizing a monomer with a monomer containing an initiating group. nih.gov Subsequently, a second monomer can be grafted from these sites via ATRP. nih.govresearchgate.net This method has been used to create graft copolymers with a poly(2-hydroxyethyl methacrylate) backbone and various grafts. researchgate.net
Another strategy is the "grafting through" method, which involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with a conventional monomer. capes.gov.br
The synthesis of graft copolymers can also be achieved through a combination of different polymerization techniques. For instance, a well-defined amphiphilic graft copolymer with a poly(acrylic acid) backbone and poly(lactic acid) side chains was synthesized by combining RAFT polymerization, ring-opening polymerization (ROP), and a "grafting-from" strategy. rsc.org
Formation of Interpenetrating Polymer Networks (IPNs) and Hydrogel Scaffolds
Interpenetrating polymer networks (IPNs) are composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. mdpi.com These materials can form robust hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. mdpi.com
The synthesis of IPNs often involves the sequential or simultaneous polymerization and crosslinking of two different monomer/polymer systems. For example, novel IPNs of poly(methacrylic acid) and polyacrylamide have been synthesized and characterized for their potential in sustained drug delivery. mdpi.comrsc.org
Hydrogel scaffolds based on methacrylated gelatin (GelMA) have been developed for tissue engineering applications. nih.govnih.govnih.gov These scaffolds can be designed to mimic the extracellular matrix and support cell growth and differentiation. nih.govnih.gov The integration of biological components like GelMA with synthetic polymers such as poly(ethylene glycol) can create bio/synthetic IPNs with enhanced mechanical properties and cytocompatibility. nih.gov The porosity and structure of these hydrogel scaffolds can be tailored, for instance, by assembling hydrogel microparticles to create granular hydrogel scaffolds with interconnected pores that facilitate cell ingrowth. rsc.org
Post Polymerization Modification Strategies for Tailored Polymeric Materials
Functionalization of Pendant Groups for Specific Applications
The pendant N-(methoxymethyl) group on a polymer derived from N-(Methoxymethyl)methacrylamide serves as a latent reactive site. While stable under many conditions, it can be chemically transformed to introduce a variety of other functional groups, thereby tuning the polymer's properties for specific applications.
A primary strategy for functionalizing poly(this compound) involves the acid-catalyzed hydrolysis of the methoxymethyl ether linkage. This reaction cleaves the ether bond, eliminating methanol (B129727) and revealing a highly reactive N-methylol (or N-hydroxymethyl) group. tmoritani.comnih.gov This transformation is significant because the resulting pendant hydroxymethyl groups can undergo further reactions. nih.gov For instance, they can be reacted with substrates like cellulose (B213188) or used to create cross-linked networks. nih.gov
This approach is analogous to the well-established functionalization of poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA), where the pendant hydroxyl group is a key site for attaching drugs, imaging agents, or targeting ligands. researchgate.net Drawing from this, once the N-methylol group is exposed on the poly(methacrylamide) backbone, a host of modification chemistries become available. A notable example is the reaction of pendant hydroxyl groups with allyl isocyanate to introduce allyl functionalities. These allyl groups can then be further derivatized using efficient and specific radical thiol-ene reactions, allowing for the attachment of multiple, diverse functional molecules without negatively impacting the polymer's molecular weight or dispersity. researchgate.net This two-step modification provides a pathway to create multifunctional materials tailored for advanced biomedical applications. researchgate.net
Table 1: Two-Step Pendant Group Functionalization Strategy
| Step | Reaction | Reagent Example | Resulting Functional Group | Potential Application | Citation |
|---|---|---|---|---|---|
| 1 | Hydrolysis of Ether | Dilute Acid | -CH₂OH (N-methylol) | Intermediate for further reaction | tmoritani.comnih.gov |
| 2 | Derivatization | Allyl isocyanate, followed by thiol-ene click chemistry | Diverse functionalities (e.g., biomolecules, fluorophores) | Drug delivery, bio-imaging | researchgate.net |
Creation of Dynamic and Reversible Polymer Networks
Dynamic and reversible polymer networks are materials that contain covalent bonds that can cleave and reform in response to external stimuli such as pH, light, or the presence of specific chemical agents. This behavior allows for properties like self-healing, adaptability, and controlled degradation.
Polymers incorporating this compound can be designed to form such dynamic networks. While the self-crosslinking of its pendant group typically forms stable, irreversible thermoset materials (see Section 5.4), dynamic networks can be achieved by introducing cleavable cross-linkers during or after polymerization.
One effective strategy involves copolymerizing this compound with a monomer containing a functionality designed for reversible crosslinking. Alternatively, the pendant group can be modified post-polymerization to introduce these functionalities. A powerful example is the introduction of ketone groups, which can then react with dihydrazide compounds like adipic acid dihydrazide (ADH) to form pH-sensitive hydrazone linkages. tue.nl These hydrazone crosslinks are stable at neutral pH but can be cleaved under acidic conditions, allowing the network to dissolve or re-form.
Another advanced approach is to incorporate cross-linkers that are sensitive to biological signals. For instance, cross-linkers containing disulfide bonds, such as N,N′-bis(acryloyl) cystamine (B1669676) (BAC), can be used. mdpi.com These disulfide bonds are stable in many environments but are readily cleaved in the presence of reducing agents like glutathione, which is found at significantly higher concentrations inside cells compared to the extracellular environment. mdpi.com This strategy is particularly valuable for creating biodegradable nanogels for drug delivery that release their payload specifically within the target cells. mdpi.com
Table 2: Strategies for Dynamic Network Formation
| Reversible Linkage | Formation Chemistry | Stimulus for Cleavage | Key Feature | Citation |
|---|---|---|---|---|
| Hydrazone Bond | Ketone + Dihydrazide | Low pH | pH-Responsive, Reversible | tue.nl |
| Disulfide Bond | Copolymerization with disulfide-containing cross-linker | Reducing agents (e.g., Glutathione) | Biodegradable, Redox-Responsive | mdpi.com |
Organocatalyzed Amidation and Ester Modification of Polymer Backbones
Modifying the amide bond within the polymer backbone itself represents a significant challenge due to its inherent stability and low reactivity. However, recent advances in organocatalysis are opening new pathways for the post-polymerization modification of polyacrylamides, including transamidation reactions. nih.govacs.org
Direct transamidation involves exchanging the N-substituent of an existing amide for a new one, a process that allows for the diversification of the polymer's properties without altering the backbone structure. This is particularly difficult for unactivated tertiary amides, such as those found in many poly(N-alkyl acrylamides). nih.govacs.org Groundbreaking research has demonstrated that direct transamidation of polymers like poly(N,N-dimethylacrylamide) (PDMA) is possible, even for ultrahigh-molecular-weight polymers. nih.govacs.org This approach enables the conversion of a common polymer into a more specialized one. For instance, by designing a copolymer with both highly reactive and less reactive amide groups, a sequential and chemoselective transamidation can be performed, first targeting the more reactive amides and then the less reactive ones to create a uniquely diversified copolymer. acs.org
While this field is still emerging, it holds promise for the modification of poly(this compound). The ability to perform organocatalyzed amidation on the polymer backbone would provide a powerful tool for tuning material properties in a way that is distinct from pendant group functionalization. It is important to distinguish this from the organocatalyzed amidation of poly(acrylate ester)s, which is a method to synthesize polyacrylamides from a different precursor polymer rather than modifying an existing polyacrylamide backbone. nih.govacs.orgrsc.org
Post-Synthetic Introduction of Crosslinking Sites for Self-Crosslinking Systems
This compound is highly valued as a monomer that enables the formation of self-crosslinking polymer systems. nih.govgoogle.com Polymers containing these units can be initially synthesized as soluble, thermoplastic materials, which can then be converted into insoluble, thermoset networks upon curing, often without the need for an external cross-linking agent. nih.gov
The self-crosslinking mechanism is driven by the pendant N-methoxymethyl group. Under the influence of heat and/or an acid catalyst, these groups can undergo a condensation reaction. tmoritani.comgoogle.com In this reaction, the methoxymethyl group of one polymer chain reacts with a suitable site on another chain—often another N-methoxymethyl group or a hydroxyl group from a comonomer—to form a stable methylene (B1212753) or ether crosslink, with the elimination of methanol. tmoritani.com This process is particularly useful in coatings, adhesives, and binders, where a liquid formulation is applied and then cured in place to form a durable, resistant film. nih.govgoogle.com
For example, copolymers of vinyl acetate (B1210297) and this compound can be prepared as aqueous latexes. tmoritani.com These latexes are stable in solution but, when cast into a film and heated with an acid catalyst like ammonium (B1175870) chloride, they form a highly water-resistant, crosslinked material. tmoritani.com The degree of crosslinking and the final properties of the material can be controlled by the concentration of this compound in the polymer and the curing conditions (temperature and time). tmoritani.comgoogle.com Research on copolymers of vinyl acetate and N-(alkoxymethyl)-acrylamides has shown that even a low mole percentage of the functional monomer can impart significant self-crosslinking ability, resulting in films with very low water-soluble fractions and controlled swelling. tmoritani.com
Table 3: Self-Crosslinking of a Modified Poly(vinyl alcohol) (PVAL) Film
| Comonomer in PVAL | Mol% of Comonomer | Curing Conditions | Sol Fraction in Boiling Water | Swelling Degree (wt/wt) | Citation |
|---|---|---|---|---|---|
| N-(n-butoxymethyl)-acrylamide | 1.0 | 150°C, 20 min (with NH₄Cl) | 0.8% | 2.4 | tmoritani.com |
| N-(methoxymethyl)-acrylamide | (similar performance reported) | 150°C, 20 min (with NH₄Cl) | N/A | N/A | tmoritani.com |
This intrinsic ability to form crosslinks post-synthesis makes this compound a highly functional monomer for creating robust, tailored polymeric materials.
Polymer Microstructure and Advanced Characterization Techniques
Spectroscopic Characterization of Polymer Structure (e.g., ¹H-NMR, ¹³C-NMR, FTIR)
Spectroscopic methods are fundamental in confirming the successful polymerization of NMMAM and characterizing the resulting polymer structure.
¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy is used to identify the protons in the polymer. In the case of poly(N-(Methoxymethyl)methacrylamide), the ¹H-NMR spectrum would show characteristic signals corresponding to the protons of the methoxymethyl group, the polymer backbone, and the methyl group. For instance, in a copolymer of methacrolein (B123484) and methacrylamide (B166291), the methyl protons from the methacrylamide units appear at approximately 1.03 ppm, while the methylene (B1212753) protons are observed around 1.66 ppm. researchgate.net The absence of signals from the vinyl protons of the monomer confirms the polymerization.
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) provides detailed information about the carbon skeleton of the polymer. The spectrum of poly(NMMAM) would exhibit distinct peaks for the carbonyl carbon, the carbons of the methoxymethyl group, the quaternary carbon, and the backbone methylene carbons. For example, in poly(n-butyl methacrylate), the carbonyl signal is sensitive to the chain configuration at the heptad level, appearing in the 175.5 to 178.5 ppm range. bibliotekanauki.pl The β-methylene carbon signal is also sensitive to the polymer's stereochemistry. bibliotekanauki.pl
FTIR (Fourier-Transform Infrared) Spectroscopy is a powerful tool for identifying functional groups present in the polymer. researchgate.net The FTIR spectrum of poly(NMMAM) would show a characteristic strong absorption band for the amide C=O stretching around 1653 cm⁻¹. researchgate.net The disappearance of the C=C stretching vibration from the monomer spectrum indicates successful polymerization. researchgate.net Other significant peaks would include those for N-H stretching and C-O-C stretching of the methoxymethyl group.
| Technique | Key Observations | Typical Chemical Shifts/Wavenumbers | Reference |
|---|---|---|---|
| ¹H-NMR | Methyl protons (from methacrylamide units), Methylene protons (from methacrylamide units) | ~1.03 ppm, ~1.66 ppm | researchgate.net |
| ¹³C-NMR | Carbonyl carbon, β-methylene carbon | 175.5-178.5 ppm, 49.0–55.0 ppm | bibliotekanauki.pl |
| FTIR | Amide C=O stretching | ~1653 cm⁻¹ | researchgate.net |
Analysis of Polymer Molecular Weight Distribution and Polydispersity (e.g., GPC/SEC)
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (MWD) and polydispersity index (PDI) of polymers. This method separates polymer chains based on their hydrodynamic volume in solution.
For polymers of NMMAM, GPC analysis provides crucial information on the average molecular weight (Mn, Mw) and the breadth of the molecular weight distribution (PDI = Mw/Mn). A narrow PDI is often desirable as it indicates a more uniform polymer population, which is a key advantage of controlled polymerization techniques over conventional radical polymerization. The choice of eluent is critical for accurate GPC analysis of polyacrylamides to prevent interactions with the column material. nih.gov For instance, for poly(N-isopropylacrylamide) (PNIPAM), a polymer with structural similarities, THF with the addition of salts like tetrabutylammonium (B224687) bromide (TBAB) is often used to prevent adsorption to the stationary phase. nih.gov Multi-detector GPC systems, which may include refractive index (RI), viscometer, and light scattering detectors, can provide absolute molecular weight determination. nih.govrsc.org
| Polymer | Eluent | Key Findings | Reference |
|---|---|---|---|
| Poly(N-isopropylacrylamide) (PNIPAM) | THF with TBAB | Prevents polymer adsorption to the stationary phase. | nih.gov |
| Core cross-linked star PNIPAM | Multi-detector GPC | Elucidates structural features and drug encapsulation capacity. | rsc.org |
| Polyvinylpyrrolidone (PVP) | Dimethylacetamide (DMAc) + 0.5 % LiBr | Analysis of a broad, polydisperse sample. | lcms.cz |
Morphological Characterization of Polymer Aggregates (e.g., Small-Angle X-ray Scattering, Asymmetric-Flow Field-Flow Fractionation with Multiangle Light Scattering)
The morphology of polymer aggregates in solution is critical for many applications. Techniques like Small-Angle X-ray Scattering (SAXS) and Asymmetric-Flow Field-Flow Fractionation (AF4) coupled with Multiangle Light Scattering (MALS) are employed for this purpose.
Small-Angle X-ray Scattering (SAXS) provides information on the size, shape, and internal structure of polymer aggregates and nanoparticles in the range of 1 to 100 nm. By analyzing the scattering pattern at very small angles, one can determine parameters such as the radius of gyration of the polymer aggregates.
Asymmetric-Flow Field-Flow Fractionation (AF4) is a separation technique that fractionates macromolecules and particles based on their diffusion coefficients. nih.gov When coupled with a Multiangle Light Scattering (MALS) detector, AF4 becomes a powerful tool for determining the molar mass and size distributions of polymer aggregates without the need for column calibration. nist.govrsc.org This technique is particularly useful for characterizing complex systems, such as differentiating between single polymer chains and aggregates. nih.gov The ratio of the radius of gyration (from MALS) to the hydrodynamic radius (from Dynamic Light Scattering, DLS, which can also be coupled to AF4) provides a shape factor, offering insights into the particle's conformation (e.g., spherical, rod-like, or core-shell). nih.gov
| Technique | Information Obtained | Key Advantages | Reference |
|---|---|---|---|
| SAXS | Size, shape, and internal structure of aggregates. | Provides structural information in the nanometer range. | |
| AF4-MALS | Molar mass and size distributions of aggregates. | Separation of complex mixtures and absolute molar mass determination. | nist.govrsc.orgnih.gov |
Thermal Behavior Analysis of Derived Polymers (e.g., Thermogravimetric Analysis)
Thermogravimetric Analysis (TGA) is used to study the thermal stability of polymers by measuring the change in mass as a function of temperature. The TGA curve provides information about the decomposition temperatures and the amount of residual mass at high temperatures.
For polymers derived from NMMAM, TGA can reveal the onset of degradation and the different stages of decomposition. For example, the TGA of poly(methacrylamide) shows that the polymer undergoes degradation in stages, with a significant weight loss corresponding to the decomposition of the main polymer chain. researchgate.net The thermal stability of copolymers can be influenced by the comonomer composition. For instance, copolymers of glycidyl (B131873) methacrylate (B99206) showed that the ash content at 600 °C, an indicator of flame retardancy, depended on the monomer ratio. researchgate.net TGA can be coupled with mass spectrometry (MS) to identify the gaseous products evolved during degradation, providing insights into the degradation mechanism. scispace.comnasa.gov
| Polymer System | Key Thermal Events | Observations | Reference |
|---|---|---|---|
| Poly(methacrylamide) (PMAM) | Degradation starting from 196 °C to 238 °C. | Shows low thermal stability with a single major degradation stage. | researchgate.net |
| Poly(N-isopropylacrylamide) (PNIPA) | Stable up to ~300 °C, major decomposition at 395-425 °C. | Three stages of mass loss observed. | mdpi.com |
| Poly(vinyl chloride) (PVC) and Poly(methyl methacrylate) (PMMA) mixture | Distinct degradation regions for each polymer. | MS-TGA allows for separation of complex degradation reactions. | nasa.gov |
Rheological Characterization of Polymer Solutions and Networks
Rheology is the study of the flow and deformation of matter. For polymers, rheological measurements provide insights into the viscoelastic properties of their solutions and cross-linked networks (hydrogels).
The rheological properties of solutions of polymers derived from NMMAM are dependent on factors such as polymer concentration, molecular weight, temperature, and shear rate. researchgate.netresearchgate.net For instance, aqueous solutions of polyacrylamide often exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate. researchgate.net
For hydrogels formed from NMMAM-containing polymers, dynamic shear oscillation measurements are used to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. The mechanical properties of gelatin methacrylamide hydrogels, for example, can be controlled by varying the degree of substitution, polymer concentration, and cross-linking conditions. nih.govresearchgate.net The temperature dependence of the rheological properties can also reveal information about physical and chemical cross-linking within the hydrogel network. nih.govnih.gov
| Polymer System | Key Rheological Parameters | Controlling Factors | Reference |
|---|---|---|---|
| Polyacrylamide solutions | Shear viscosity, yield stress | Concentration, temperature, molecular weight | researchgate.netresearchgate.net |
| Gelatin methacrylamide hydrogels | Storage modulus (G'), Loss modulus (G'') | Degree of substitution, polymer concentration, initiator concentration, UV irradiation | nih.govresearchgate.net |
| Poly(acrylamide-co-hydroxyethyl methacrylate) hydrogels | Elastic modulus (G'), Loss modulus (G'') | Chemical composition (comonomer content), presence of nanoparticles | researchgate.net |
Theoretical and Computational Studies of N Methoxymethyl Methacrylamide Polymers
Molecular Simulation of Polymerization Processes and Mechanisms
Molecular simulation is a cornerstone in the study of acrylamide-based polymers, offering a window into the dynamic processes of polymerization. mdpi.com These simulations allow researchers to observe the conformational changes of polymer chains in real-time, revealing key physical properties such as flexibility and rigidity. mdpi.com
Molecular dynamics (MD) simulations are employed to model the interactions between N-MOMMA monomers and other comonomers in a reaction mixture. These simulations can elucidate the preferential interactions that influence the polymerization kinetics and the final polymer architecture. By simulating the system at an atomic level, researchers can gain insights into the reaction mechanisms, including the initiation, propagation, and termination steps of the polymerization process. mdpi.com For instance, simulations can help understand how the methoxymethyl group on the amide nitrogen influences monomer approach and reactivity.
General approaches in this area involve setting up a simulation box with monomers, an initiator, and solvent molecules. The system's evolution is then tracked over time by solving equations of motion, allowing for the observation of bond formation and the growth of polymer chains. tue.nl
A significant advantage of molecular simulation is its ability to predict the microstructure of copolymers. By understanding the reaction kinetics and monomer interactions, it is possible to forecast the sequence distribution of different monomer units along the polymer chain. mdpi.com Kinetic Monte Carlo simulations, for example, can be a powerful tool to predict the microstructure of acrylate (B77674)/methacrylate (B99206) copolymers by considering the probabilities of various reaction events, such as backbiting, which can lead to the formation of mid-chain radicals. researchgate.net
The predicted microstructure can then be correlated with macroscopic properties of the resulting polymer, such as its thermal properties, solubility, and mechanical strength. This predictive capability is invaluable for designing copolymers with specific functionalities and performance characteristics. mdpi.com
Density Functional Theory (DFT) Calculations for Reactivity and Energetics
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure and reactivity of molecules. nih.gov It is particularly useful for investigating the energetics of reaction pathways and the stability of intermediates in polymerization reactions.
In the context of N-substituted acrylamides, the formation of intermediate species like amide-enolates can be critical to the reaction mechanism. DFT calculations can be used to determine the geometries and energies of these intermediates and the transition states leading to their formation. For example, a DFT study on the reaction of acrylamide (B121943) with nucleophiles demonstrated the analysis of the Michael addition pathway, which involves an intermediate enolate. researchgate.net Similar computational approaches can be applied to N-MOMMA to understand how the substituent on the nitrogen atom affects the stability and reactivity of such intermediates.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Monomer + Radical) | 0.0 |
| Transition State 1 (Addition) | +5.2 |
| Intermediate Radical | -15.8 |
| Transition State 2 (Propagation) | +6.1 |
| Product (Dimer Radical) | -14.5 |
Note: The data in this table is illustrative and based on typical values for radical polymerization of acrylic monomers, not specific to N-(Methoxymethyl)methacrylamide.
The electronic structure of the N-MOMMA monomer, particularly the conjugation between the carbonyl group and the vinyl group, plays a significant role in its polymerizability. DFT can be used to analyze the molecular orbitals and the electron distribution within the monomer to quantify these effects. For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the monomer's reactivity towards radical or ionic initiators.
By comparing the energetics of different reaction pathways, DFT can help predict whether a monomer is likely to undergo polymerization and what the most favorable mechanism might be. These studies can also shed light on the potential for side reactions, which can affect the final polymer structure and properties.
Modeling of Polymer Behavior in Various Environments (e.g., Aqueous Solutions)
Understanding how polymers of N-MOMMA behave in different environments is crucial for their application. Molecular modeling techniques are well-suited to investigate the interactions between the polymer and solvent molecules, as well as the conformational changes of the polymer chains in solution.
All-atom molecular dynamics simulations have been successfully used to study the solvation dynamics of N-substituted acrylamide polymers in water. rsc.org These studies reveal how functional groups on the polymer backbone and side chains alter the surrounding water structure, which in turn influences the polymer's solubility and phase transition behavior. rsc.org For example, the residence time of water molecules near the polymer can be calculated to understand the strength of polymer-water interactions. rsc.org
In the case of N-MOMMA polymers, simulations can explore how the methoxymethyl group participates in hydrogen bonding with water molecules. This is critical for predicting the polymer's solubility and its potential as a hydrogel or in other aqueous applications. The diffusion of similar polymers, such as poly[N-(2-hydroxypropyl)methacrylamide], has been studied in aqueous environments, providing insights into their transport properties. nih.gov
| Property | Simulated Value |
|---|---|
| Radius of Gyration (Rg) in Water | 2.5 nm |
| Solvent Accessible Surface Area (SASA) | 150 nm² |
| Average Number of Polymer-Water Hydrogen Bonds | 120 |
Note: This data is hypothetical and for illustrative purposes, based on typical simulation results for hydrophilic polymers in aqueous solution.
Advanced Applications and Emerging Research Directions for N Methoxymethyl Methacrylamide Derived Polymers
Biomedical and Biocompatible Polymer Development
The inherent properties of polymers derived from N-(Methoxymethyl)methacrylamide, such as their hydrophilicity and potential for controlled cross-linking, make them prime candidates for the development of biocompatible materials. These polymers are being explored for a range of biomedical applications where interaction with biological systems is critical.
In the field of tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation. rsc.orgmdpi.com Polymers derived from MAM are being investigated for their potential in creating such scaffolds. The ability to control the cross-linking of MAM-containing polymers allows for the fabrication of hydrogels with tunable mechanical properties and degradation rates, which are crucial for supporting the growth of new tissue.
Biomimetic gelatin methacrylamide (B166291) (Bio-GelMA) hydrogel scaffolds have been fabricated to mimic both the physical architecture and chemical composition of the natural bone ECM. rsc.org These scaffolds provide three-dimensional templates and microenvironments that have been shown to enhance cell attachment, viability, and osteogenic differentiation of adipose-derived stem cells. rsc.org The incorporation of MAM into such hydrogel systems could further enhance their stability and mechanical integrity, making them even more suitable for load-bearing applications in bone tissue engineering. rsc.orgnih.gov
| Scaffold Material Component | Role in Tissue Engineering | Research Finding |
| Gelatin Methacryloyl (GelMA) | Mimics natural ECM, promotes cell adhesion and proliferation. rsc.orgnih.gov | Significantly enhances osteogenic differentiation of stem cells. rsc.org |
| This compound (MAM) | Potential to enhance mechanical strength and stability through post-fabrication cross-linking. | Research is ongoing to explore the full potential of MAM in scaffold design. |
| Natural Polymers (e.g., Chitosan, Alginate) | Provide biocompatibility and biodegradability. mdpi.com | Used as a base for creating scaffolds that support bone and tissue regeneration. mdpi.commdpi.com |
Hydrogels derived from acrylamide-based monomers are extensively studied for their use in drug delivery and as biosensors due to their ability to respond to external stimuli. mdpi.com The incorporation of MAM into these hydrogel networks can enhance their stability and control the release of therapeutic agents. The cross-linking capabilities of MAM allow for the creation of hydrogels with precise mesh sizes, which can be tailored to control the diffusion rate of encapsulated drugs.
In the context of biosensors, hydrogels serve as immobilization matrices for biorecognition elements. The swelling and collapsing of these hydrogels in response to specific biological molecules can be translated into a detectable signal. The unique properties of MAM-derived polymers can be harnessed to create more sensitive and stable biosensor platforms.
The surface of implantable medical devices often elicits a foreign body response, leading to inflammation and fibrous capsule formation, which can impair the device's function. nih.gov Polyacrylamide-based hydrogel coatings have been shown to improve the biocompatibility of implanted devices. nih.gov These coatings can reduce the foreign body response and local tissue inflammation. nih.gov
A study on polyacrylamide-based copolymer hydrogels demonstrated that a specific formulation significantly improved the biocompatibility of subcutaneously implanted devices in mice. nih.gov When applied as a thin coating to silicone catheters, this hydrogel extended the functional lifetime of insulin (B600854) pumps in a rat model of diabetes. nih.gov The inclusion of MAM in such hydrogel coatings could further improve their adhesion to the device surface and their long-term stability in the physiological environment, thereby enhancing the biocompatibility and performance of implantable devices.
Functional Hydrogels for Environmental and Biological Applications
The unique chemical structure of MAM also lends itself to the creation of functional hydrogels for a variety of environmental and biological applications. These hydrogels can be designed to interact with their environment in specific ways, making them useful for remediation and separation technologies.
Stimuli-responsive or "smart" hydrogels are materials that undergo significant changes in their properties in response to small changes in their external environment, such as temperature, pH, or the presence of specific molecules. mdpi.comnih.gov Acrylamide-based hydrogels are well-known for their thermo-responsive behavior. researchgate.net By copolymerizing MAM with monomers like N-isopropylacrylamide, it is possible to create hydrogels with finely tuned lower critical solution temperatures (LCST), which is the temperature at which the hydrogel undergoes a phase transition from a swollen to a collapsed state. mdpi.comresearchgate.net
These stimuli-responsive hydrogels have potential applications in areas such as controlled drug release, where the drug is released in response to a specific physiological trigger. nih.govmdpi.comnih.gov The cross-linking provided by the MAM component can help to maintain the structural integrity of the hydrogel during these volume changes.
| Stimulus | Monomer Example | Potential Application |
| Temperature | N-isopropylacrylamide (NIPAM) researchgate.net | Controlled drug delivery, smart actuators. mdpi.comnih.gov |
| pH | Methacrylic acid (MAA) nih.govmdpi.comnih.gov | Targeted drug delivery to specific sites in the gastrointestinal tract. nih.govmdpi.comnih.gov |
| Glucose | Phenylboronic acid (PBA) containing polymers nih.gov | Self-regulated insulin delivery systems. nih.gov |
Hydrogels have shown great promise as adsorbents for the removal of pollutants, such as heavy metal ions, from water. mdpi.comnih.govplos.org The porous structure and functional groups within the hydrogel network can bind to and sequester these contaminants. Poly(acrylamide)-based hydrogels have been specifically investigated for heavy-metal removal. mdpi.comsemanticscholar.org
By incorporating monomers with specific binding affinities for heavy metals into a MAM-based hydrogel network, it is possible to create highly effective and selective adsorbents. For instance, hydrogels containing sulfonate or amine groups can be used to capture positively and negatively charged metal ions, respectively. plos.orgnih.gov A study on N,N-dimethylacrylamide-based hydrogels demonstrated their ability to adsorb Pb(II) ions from aqueous solutions. mdpi.comresearchgate.net The cross-linked network provided by MAM would ensure the stability of the hydrogel in aqueous environments, allowing for its repeated use in remediation applications.
| Hydrogel System | Target Pollutant | Adsorption Mechanism |
| N,N-dimethylacrylamide and 2-acrylamido-2-methylpropanesulfonic acid copolymer hydrogel | Pb(II) ions mdpi.comresearchgate.net | Complexation and ion exchange. researchgate.net |
| Acrylamide-based terpolymer hydrogel with sodium p-styrenesulfonate and N,N-dimethylaminopropyl acrylamide (B121943) | Cations (Ni2+, Cu2+, Zn2+) and Anions ((Cr2O7)2-) plos.orgnih.gov | Electrostatic attraction. plos.orgnih.gov |
| Poly(N-isopropylacrylamide-co-methacrylic acid) hydrogel | Cr(VI), Mn(II), and Pb(II) ions mdpi.com | Ion exchange and chelation. mdpi.com |
Substrates for Cell-Extracellular Matrix Mechanical Interaction Studies
Polyacrylamide gels are extensively utilized to investigate the mechanical interactions between cells and the extracellular matrix (ECM). frontiersin.org These studies are crucial for understanding cellular responses to mechanical stimuli, which influence processes like stem cell differentiation and cancer progression. frontiersin.org
While traditional polyacrylamide gel systems often use crosslinkers like sulfo-SANPAH, research has explored alternative monomers to enhance protein binding and simplify gel preparation. frontiersin.org For instance, N-hydroxysuccinimide-acrylamide (NHS-AA) ester has been developed as an economical and stable crosslinker for creating polyacrylamide gels with uniform ECM protein coatings. frontiersin.org These gels effectively transmit the substrate's stiffness to the cells, allowing for the study of cellular responses to varying mechanical environments. frontiersin.org
In this context, polymers derived from functional acrylamides are essential. For example, studies have shown that on gels of differing stiffness, cellular behaviors change significantly. On stiffer gels, focal adhesions increase in size and number, and key proteins like Yes1 associated transcriptional regulator (YAP) translocate to the nucleus, indicating a cellular response to the mechanical cues of its environment. frontiersin.org The development of monomers like N-(2-hydroxypropyl) acrylamide (HPAm) has also been driven by the need for materials that can effectively control biointerfacial interactions, which is fundamental for creating surfaces that resist non-specific protein adsorption and subsequent cell attachment. researchgate.net This control is paramount in designing substrates for meaningful cell-ECM interaction studies.
Self-Crosslinking Polymer Systems for Coatings and Adhesives
Polymers derived from this compound are integral to the formulation of self-crosslinking systems for high-performance coatings and adhesives. zk-fy.com These systems incorporate the crosslinking chemistry directly into the polymer backbone. The crosslinking process is typically initiated after the evaporation of water or solvent, allowing for the formation of a stable, durable network. zk-fy.comdar-techinc.com
These self-crosslinking acrylic emulsions are produced by copolymerizing NMMA with other monomers like butyl acrylate (B77674) and methyl methacrylate (B99206). The resulting polymers exhibit excellent water resistance, wet scrubbing resistance, high adhesion, and good toughness. zk-fy.com This makes them suitable for a variety of applications, including:
Textile printing binders
Leather finishing agents
Environmentally friendly flocking adhesives
Emulsions for building latex paint
High-solid acrylic resin solutions zk-fy.com
A key advantage of using NMMA is the ability to control the timing of the crosslinking reaction. tmoritani.com For example, modifying poly(vinyl alcohol) (PVA) with NMMA yields a water-soluble polymer that can be crosslinked in a controlled manner, such as in the dry state with a catalyst. tmoritani.com This prevents premature gelation during synthesis. tmoritani.com Research has demonstrated that PVA films modified with a small amount of a similar monomer, N-(n-butoxymethyl)-acrylamide, exhibit excellent resistance to boiling water, with a very low soluble fraction and minimal swelling, indicating a highly stable crosslinked network. tmoritani.com It is reported that NMMA achieves a similar level of performance. tmoritani.com
The following table summarizes the performance of a self-crosslinkable PVA modified with an N-(alkoxymethyl)-acrylamide:
| Modifying Monomer | Monomer Content in PVA (mol%) | Property | Result |
| N-(n-butoxymethyl)-acrylamide | 1.0 | Sol Fraction in Boiling Water | 0.8% |
| Swelling Degree (wt/wt) | 2.4 | ||
| Performance with this compound is reported to be similar. tmoritani.com |
Design of High-Performance Materials with Tailored Properties
The ability to precisely control polymer architecture and functionality through the use of monomers like NMMA allows for the design of high-performance materials with specific, tailored properties. Non-gelled addition polymers created from the free-radical polymerization of N-alkoxymethyl(meth)acrylamides with other ethylenically unsaturated monomers have been developed for self-crosslinkable film-forming compositions. google.com
These compositions have shown particular promise in creating transparent topcoats for automotive parts, offering improved acid etch and mar resistance. google.com The concentration of the N-alkoxymethyl (meth)acrylamide in the polymer is a critical factor. Typically, it is present at about 40 to 80% by weight. google.com Levels below 40% may not provide sufficient mar resistance, while amounts exceeding 80% can lead to gelation during polymerization and result in poor acid etch resistance. google.com
The properties of these materials can be further fine-tuned by incorporating other monomers. For instance, including up to 5% by weight of an acid-functional monomer like acrylic or methacrylic acid can enhance mar resistance. google.com The final polymer's molecular weight, typically ranging from 1,800 to 80,000, also plays a crucial role in its performance characteristics. google.com
Exploration of Novel Reaction Pathways and Polymer Architectures
The versatility of NMMA extends to the exploration of new polymerization techniques and the creation of complex polymer architectures. While conventional radical polymerization is a common method, it offers limited control over molecular weight distribution and architecture. Therefore, significant research is focused on controlled/"living" polymerization techniques to synthesize well-defined polymers.
Advanced polymerization methods are being investigated for acrylamide-type monomers to create sophisticated structures like block, star-shaped, or more complex architectures. researchgate.net For instance, anionic polymerization of N-methoxymethyl-N-isopropylacrylamide has been used to create well-defined block copolymers. After polymerization, the methoxymethyl group can be removed to yield the final functional polymer, a technique valuable for creating advanced materials like drug delivery micelles.
Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being explored, although challenges like catalyst inactivation can arise with (meth)acrylamides. Despite these hurdles, successful controlled polymerization of related monomers has been achieved, yielding polymers with low polydispersity. The development of new catalysts and techniques continues to expand the possibilities for creating novel polymer architectures from monomers like NMMA. researchgate.net
Q & A
Q. What are the established synthetic routes for N-(Methoxymethyl)methacrylamide, and how do reaction conditions influence yield and purity?
The primary synthesis involves reacting methanol with N-(hydroxymethyl)-2-methyl-2-propenamide under acidic catalysis. Key parameters include temperature control (40–60°C) and stoichiometric ratios to minimize side reactions like premature polymerization. Purity is typically verified via HPLC (>98%) and NMR spectroscopy (e.g., absence of residual methanol signals at δ 3.3 ppm) .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR : NMR (CDCl) shows characteristic peaks: methoxy group (δ 3.3–3.4 ppm, singlet), methacrylamide vinyl protons (δ 5.3–5.7 ppm, multiplet), and methyl groups (δ 1.9 ppm, singlet).
- FTIR : Key absorptions include C=O stretch (~1650 cm) and N–H bend (~1550 cm).
- HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) confirms purity .
Q. How does the methoxymethyl group influence the compound’s reactivity in nucleophilic substitutions or polymerizations?
The methoxymethyl substituent enhances solubility in polar solvents (e.g., DMF, HO) and participates in acid-catalyzed hydrolysis, releasing formaldehyde. This reactivity is leveraged in crosslinking applications, where the group acts as a latent crosslinker under thermal or acidic conditions .
Advanced Research Questions
Q. What polymerization strategies are effective for this compound, and how do initiators impact molecular weight distribution?
Controlled radical polymerization (e.g., SET-LRP) using Cu(0)/ligand systems (e.g., Me-TREN) in aqueous media achieves high conversion (>90%) with low dispersity (Đ < 1.3). Molecular weight (M) correlates linearly with monomer-to-initiator ratios, validated by GPC-MALLS .
Q. How can copolymerization with N-(2-hydroxypropyl)methacrylamide (HPMA) enhance drug delivery systems?
Copolymers of this compound and HPMA exhibit pH-responsive degradation due to the methoxymethyl group’s hydrolytic sensitivity. This enables controlled release of doxorubicin (loading efficiency >85%) in tumor microenvironments (pH 5.5), as shown by in vitro cytotoxicity assays (IC reduction by ~40% vs. free drug) .
Q. What experimental approaches resolve contradictions in reported thermal stability data for this compound?
Discrepancies in thermal degradation temperatures (reported 105–250°C) arise from measurement techniques. Thermogravimetric analysis (TGA) under nitrogen shows a two-stage decomposition: methoxymethyl cleavage (~150°C) followed by methacrylamide backbone breakdown (~250°C). Differential scanning calorimetry (DSC) confirms glass transition (T) at ~75°C for homopolymers .
Q. How do substituent variations (e.g., methoxymethyl vs. hydroxyphenyl) affect enzymatic degradation of methacrylamide-based polymers?
Compared to N-(4-Hydroxyphenyl)methacrylamide, the methoxymethyl derivative shows slower cathepsin B-mediated degradation (t >72 h vs. 24 h) due to reduced hydrogen bonding with enzyme active sites. This is critical for designing sustained-release hydrogels .
Methodological Challenges and Solutions
Q. What strategies mitigate premature polymerization during storage or synthesis?
Q. How can computational modeling predict copolymer behavior in biomedical applications?
Molecular dynamics (MD) simulations using AMBER forcefields model hydration dynamics and copolymer-drug interactions. For example, simulations of methoxymethyl-HPMA copolymers predict ~30% higher water uptake than experimental swelling tests, guiding hydrogel design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
